molecular formula C13H20N2O2S2 B14582517 10-Isothiocyanato-11-(thiocyanato)undecanoic acid CAS No. 61522-43-8

10-Isothiocyanato-11-(thiocyanato)undecanoic acid

Cat. No.: B14582517
CAS No.: 61522-43-8
M. Wt: 300.4 g/mol
InChI Key: BIVGATREXCWMIC-UHFFFAOYSA-N
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Description

10-Isothiocyanato-11-(thiocyanato)undecanoic acid is an organic compound with the molecular formula C13H20N2O2S2 It features both isothiocyanato and thiocyanato functional groups, which are known for their reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Isothiocyanato-11-(thiocyanato)undecanoic acid typically involves the thiocyanation of undecanoic acid derivatives. One common method is the reaction of undecanoic acid with thiocyanogen (SCN2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale thiocyanation processes using electrochemical or photochemical methods. These methods are advantageous due to their efficiency and environmental friendliness. Electrochemical thiocyanation, for example, uses electricity to generate thiocyanato radicals, which then react with the substrate to form the desired product .

Chemical Reactions Analysis

Types of Reactions

10-Isothiocyanato-11-(thiocyanato)undecanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 10-Isothiocyanato-11-(thiocyanato)undecanoic acid involves its interaction with various molecular targets. The isothiocyanato and thiocyanato groups can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity is the basis for its potential therapeutic effects, as it can inhibit the activity of certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Isothiocyanato-11-(thiocyanato)undecanoic acid is unique due to the presence of both isothiocyanato and thiocyanato groups, which confer distinct reactivity and versatility. This dual functionality makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

61522-43-8

Molecular Formula

C13H20N2O2S2

Molecular Weight

300.4 g/mol

IUPAC Name

10-isothiocyanato-11-thiocyanatoundecanoic acid

InChI

InChI=1S/C13H20N2O2S2/c14-10-19-9-12(15-11-18)7-5-3-1-2-4-6-8-13(16)17/h12H,1-9H2,(H,16,17)

InChI Key

BIVGATREXCWMIC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC(CSC#N)N=C=S

Origin of Product

United States

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